![molecular formula C6H3Br2I B092650 2,4-Dibromo-1-iodobenzene CAS No. 19393-94-3](/img/structure/B92650.png)
2,4-Dibromo-1-iodobenzene
Overview
Description
2,4-Dibromo-1-iodobenzene is a chemical compound with the molecular formula C6H3Br2I . It is a white to yellow powder or crystals . The compound has a molecular weight of 361.80 g/mol .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-1-iodobenzene is1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H
. The compound has a heavy atom count of 9 . The canonical SMILES representation is C1=CC(=C(C=C1Br)Br)I
. Physical And Chemical Properties Analysis
2,4-Dibromo-1-iodobenzene has a density of 2.5±0.1 g/cm³ . Its boiling point is 299.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 54.5±0.3 cm³ . It has no hydrogen bond donors or acceptors , and it has no freely rotating bonds .Scientific Research Applications
Structural Analysis
The crystal and molecular structures of 2,4-dibromo-1-iodobenzene have been determined by single crystal X-ray diffraction . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules . These undistorted structures lead to short intramolecular, sub-van-der-Waals Br-I contacts .
Steric Crowding Studies
The results suggest that the peripheral Br-I interactions have an attractive component which alleviates the repulsion out of steric crowding . The influence is associated with an absorption in the visible region and is possibly responsible for the enhanced reactivity of the 1,2-dihalobenzene molecules .
Synthesis of Other Compounds
2,4-Dibromo-1-iodobenzene can be used as a starting material in the synthesis of other compounds. For example, it can be used in the preparation of 1,4-bis (p - R -phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction .
Intramolecular Oxidative Cyclization
An iodobenzene diacetate (IBD)-mediated simple and green method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes in an aqueous medium at room temperature .
It is a white to yellow powder or crystals .
Safety Precautions
When handling 2,4-Dibromo-1-iodobenzene, safety precautions such as avoiding inhalation or skin contact should be taken . It is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dibromo-1-iodobenzene is a halogenated aromatic compound
Mode of Action
It’s known that halogenated aromatic compounds can undergo metabolic activation to form reactive intermediates, which can covalently bind to biological macromolecules . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and potential to form covalent bonds with biological macromolecules .
Pharmacokinetics
It’s predicted that the compound has low gastrointestinal absorption and is a substrate for cyp1a2 and cyp2c9 . The compound’s lipophilicity (Log Po/w) is predicted to be 2.6 (iLOGP) and 3.95 (XLOGP3) , which could impact its bioavailability and distribution.
Result of Action
The influence is associated with an absorption in the visible region and is possibly responsible for the enhanced reactivity of the 1,2-dihalobenzene molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-1-iodobenzene. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols . Furthermore, the compound’s reactivity and stability could be influenced by factors such as temperature, pH, and presence of other chemicals.
properties
IUPAC Name |
2,4-dibromo-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWUUPHBAZERQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541567 | |
Record name | 2,4-Dibromo-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-iodobenzene | |
CAS RN |
19393-94-3 | |
Record name | 2,4-Dibromo-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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